Potassium (2-carboxy-4-chlorophenyl)trifluoroborate
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Overview
Description
Potassium (2-carboxy-4-chlorophenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. It is a derivative of boronic acid and is known for its stability and ease of handling. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (2-carboxy-4-chlorophenyl)trifluoroborate can be synthesized through the reaction of the corresponding boronic acid with potassium bifluoride (KHF2). The reaction typically involves mixing the boronic acid with KHF2 in an appropriate solvent, followed by heating to facilitate the formation of the trifluoroborate salt .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates, including this compound, often involves scalable procedures that ensure high yields and purity. These methods typically avoid the use of highly reactive or toxic reagents, making the process safer and more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Potassium (2-carboxy-4-chlorophenyl)trifluoroborate primarily undergoes nucleophilic substitution reactions. It is a potent nucleophile and can react with electrophiles without the need for transition-metal catalysts . Additionally, it is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid surrogate .
Common Reagents and Conditions
In Suzuki-Miyaura cross-coupling reactions, this compound is typically used with palladium catalysts and bases such as potassium carbonate or sodium hydroxide. The reactions are usually carried out in solvents like water, ethanol, or a mixture of both .
Major Products Formed
The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (2-carboxy-4-chlorophenyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium (2-carboxy-4-chlorophenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the electrophilic coupling partner .
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-chlorophenyltrifluoroborate
- Potassium phenyltrifluoroborate
- Potassium (2-carboxyphenyl)trifluoroborate
Uniqueness
Potassium (2-carboxy-4-chlorophenyl)trifluoroborate is unique due to the presence of both a carboxyl group and a chlorine atom on the phenyl ring. This structural feature can influence its reactivity and the types of products formed in reactions. Compared to other potassium organotrifluoroborates, it offers distinct advantages in terms of stability and ease of handling .
Properties
IUPAC Name |
potassium;(2-carboxy-4-chlorophenyl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BClF3O2.K/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14;/h1-3H,(H,13,14);/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNXEKYPTCCWQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)Cl)C(=O)O)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BClF3KO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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